10-Azabenzo(a)pyrene
Description
Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) and Azaarene Research
10-Azabenzo(a)pyrene belongs to a class of compounds known as azaarenes, which are heterocyclic analogues of polycyclic aromatic hydrocarbons (PAHs). nih.gov PAHs are organic compounds composed of multiple fused aromatic rings, and they are formed from the incomplete combustion of organic materials. wikipedia.org Azaarenes, also referred to as polycyclic aromatic nitrogen heterocycles (PANH), have a similar structure to PAHs, but with one or more carbon atoms in the aromatic rings replaced by a nitrogen atom. nih.gov This substitution of a nitrogen atom significantly influences the compound's chemical and physical properties. ontosight.ai
The presence of the nitrogen atom in azaarenes like this compound leads to greater polarity and structural diversity compared to their PAH counterparts. nih.gov This increased polarity can affect their environmental mobility; for instance, azaarenes generally have octanol/water partitioning coefficients (Kow) that are about ten times lower than the corresponding PAHs. oup.com While this makes them more mobile in the environment, they are still lipophilic enough to cross biological membranes. oup.com
Research often compares this compound to its well-studied PAH analogue, Benzo(a)pyrene (BaP). researchgate.net BaP is a known carcinogen and a priority pollutant often used as a marker for PAH contamination. wikipedia.orgepa.gov Studies investigating the bioconcentration of these two compounds have shown that both have a high potential for bioaccumulation. researchgate.net
Historical Perspectives on this compound Investigations
Early research into azaarenes, including this compound, was often driven by the need to understand the carcinogenic properties of complex mixtures like coal tar. The synthesis of various azabenzo(a)pyrene derivatives was undertaken to test their potential carcinogenic and carcinostatic properties. unm.edu For example, a 1978 study detailed the synthesis of 10-azabenzo[a]pyrene-4,5-oxide and other pentacyclic aza-arene oxides to test their mutagenic activity. jst.go.jp
A significant portion of historical research focused on developing synthetic routes to produce these compounds for further study. One documented synthesis involved using chrysene-5-carboxylic acid to produce 5-azabenzo[a]pyrene. unm.edu Another approach utilized 4-keto-1,2,3,4-tetrahydrochrysene as an intermediate to prepare 4-azabenzo[a]pyrene. unm.edu These synthetic efforts were crucial for enabling toxicological and metabolic studies.
Current Research Landscape and Emerging Trends in this compound Studies
Current research on this compound is multifaceted, encompassing environmental analysis, toxicology, and metabolism studies. A key trend is the increasing focus on the environmental presence and diversity of high-molecular-weight azaarenes in contaminated samples. nih.gov Advanced analytical techniques, such as high-resolution mass spectrometry, are being used to detect and quantify a wide range of azaarene congeners, including isomers of azabenzo[a]pyrene, in environmentally relevant matrices like soil. nih.gov
Recent studies continue to investigate the biological effects of this compound, often in comparison to BaP. For instance, research has explored the induction of cytochrome P450 enzymes by azaarenes. oup.com These enzymes are involved in the metabolism of foreign compounds, and their induction can be an indicator of potential toxicity. Such studies have shown that this compound can induce these enzymes. oup.com
Another area of active investigation is the effect of the nitrogen atom's position on the molecule's biological activity. The "aza-substitution" can alter the metabolic pathways and, consequently, the mutagenicity and carcinogenicity of the compound compared to its parent PAH. ontosight.airesearchgate.net Understanding these structure-activity relationships is a critical goal of ongoing research. The kinetic bioconcentration of this compound in aquatic organisms like mussels is also a subject of contemporary study, providing insights into its environmental fate and potential to enter the food chain. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
pyreno[1,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N/c1-3-12-6-7-14-11-15-5-2-10-20-19(15)16-9-8-13(4-1)17(12)18(14)16/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFIUFNRSNKODH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C5C(=CC(=C43)C=C2)C=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172282 | |
| Record name | 10-Azabenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189-92-4 | |
| Record name | 10-Azabenzo[a]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Azabenzo(a)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000189924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Azabenzo(a)pyrene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-azabenyopyrene | |
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Synthetic Methodologies for 10 Azabenzo a Pyrene and Its Derivatives
Established Chemical Synthesis Routes for 10-Azabenzo(a)pyrene
The synthesis of aza-analogues of benzo[a]pyrene (B130552), including various isomers of azabenzo[a]pyrene, has been accomplished through multi-step reaction sequences. A common strategy involves the Bischler-Napieralski cyclodehydration.
For instance, the synthesis of 4-azabenzo[a]pyrene and 12-azabenzo[a]pyrene has been achieved starting from the appropriate keto-tetrahydro-aza-aromatic precursors. unm.eduacs.org These ketones are converted to their corresponding azines, which are then dehydrogenated to form aromatic amines. unm.edu Subsequent formylation or acetylation of the amino group yields amides that undergo cyclization using polyphosphoric acid to produce the target azabenzo[a]pyrenes in good yields. unm.eduacs.org
A similar approach was utilized for the synthesis of 5-azabenzo[a]pyrene, starting from chrysene-5-carboxylic acid. unm.eduacs.org A Schmidt reaction on the carboxylic acid affords 5-aminochrysene. unm.edu The resulting amine is then formylated or acetylated, and the subsequent amide is cyclized with polyphosphoric acid to yield the desired 5-azabenzo[a]pyrene. unm.eduacs.org
The general synthetic scheme can be summarized as follows:
Preparation of a suitable amino-substituted polycyclic aromatic hydrocarbon.
Acylation of the amino group to form an amide.
Intramolecular cyclization of the amide, typically using a strong acid catalyst like polyphosphoric acid, to construct the final pyridine (B92270) ring.
These established routes provide reliable methods for accessing various positional isomers of azabenzo[a]pyrene, which are crucial for systematic studies of their properties.
Synthesis of Oxygenated and Nitrogenated Derivatives (e.g., 4,5-oxide, nitro-derivatives, N-oxides)
The synthesis of oxygenated and nitrogenated derivatives of this compound is critical for investigating their metabolic activation and biological effects.
Synthesis of this compound-4,5-oxide
The K-region 4,5-oxide of 10-azabenzo[a]pyrene has been synthesized and studied for its mutagenic properties. jst.go.jpresearchgate.net The synthesis involves the ozonolysis of the parent aza-arene, which leads to the formation of aldehyde intermediates. researchgate.net These intermediates can then be further manipulated to form the desired epoxide. The formation of 10-azabenzo[a]pyrene-4,5-oxide is a key step in understanding the metabolic pathways of the parent compound, as this epoxide is a major metabolite. researchgate.net
Synthesis of Nitro-derivatives
Nitro-derivatives of azabenzo[a]pyrenes have been synthesized to explore the impact of nitro-group substitution on their biological activity. For instance, 1- and 3-nitro-6-azabenzo[a]pyrene (B145465) have been investigated. nih.gov The synthesis of these compounds generally involves the nitration of the parent azabenzo[a]pyrene. The position of nitration can be influenced by the reaction conditions and the inherent reactivity of the aza-aromatic system. For example, the reaction of 6-azabenzo[a]pyrene with excess nitric acid can lead to the formation of nitro-6-azabenzo[a]pyrene-N-oxides. molaid.com
Synthesis of N-oxides
N-oxides of azabenzo[a]pyrenes are another important class of derivatives. The synthesis of 6-azabenzo[a]pyrene N-oxide has been achieved by treating 6-azabenzo[a]pyrene with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane, resulting in a high yield of the N-oxide. molaid.commolaid.com The formation of N-oxides can also occur during nitration reactions under certain conditions. molaid.com The coordination of these N-oxides with Lewis acids, such as zinc chloride, has also been explored to study their electronic properties and intermolecular interactions. mdpi.com
Optimization and Novel Approaches in this compound Synthesis
Furthermore, novel approaches for the functionalization of pyrene (B120774), a core structural component, have been developed. An efficient method for the functionalization of both the active sites and the K-region of pyrene has been achieved through bromination and oxidation, leading to the synthesis of novel pyrene-fused azaacenes. nih.gov These advancements in the synthetic chemistry of pyrene and related polycyclic systems could potentially be adapted for more streamlined syntheses of this compound and its derivatives.
The optimization of reaction conditions, such as solvent choice and catalyst systems, is also an ongoing effort in the synthesis of complex heterocyclic molecules. researchgate.net For instance, the use of different cyclizing agents and the optimization of reaction times and temperatures can have a significant impact on the yield and purity of the final products in Bischler-Napieralski type reactions.
Metabolic Activation and Biotransformation of 10 Azabenzo a Pyrene
Role of Cytochrome P450 Enzymes in 10-Azabenzo(a)pyrene Metabolism
The metabolism of this compound is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes play a crucial role in the metabolic activation of this compound, converting it into reactive intermediates. nih.govnih.gov The introduction of a nitrogen atom at the 10-position of the benzo(a)pyrene structure significantly influences which CYP isoforms are primarily responsible for its activation. nih.gov
Specific Isoform Involvement (e.g., CYP1A1, CYP1A2, CYP3A4, CYP2E1)
Research has identified specific cytochrome P450 isoforms that are key in the metabolism of this compound. While benzo(a)pyrene is predominantly activated by CYP1A1, studies on this compound point to a shift in enzyme specificity. nih.govmdpi.com
CYP1A2 has been identified as the principal enzyme responsible for the metabolic activation of this compound in human liver microsomes. nih.gov Studies have shown a high correlation between the mutagenic activity of this compound and the catalytic activity of CYP1A2 in various human liver microsome preparations. nih.gov Furthermore, experiments using recombinant human CYP enzymes have demonstrated that CYP1A2 contributes more significantly to the mutagenicity of this compound compared to CYP1A1. nih.gov
CYP1A1 is also involved in the metabolism of this compound, although its role appears to be minor compared to CYP1A2 in the context of metabolic activation to mutagenic forms in humans. nih.govresearchgate.net However, both this compound and its non-heterocyclic counterpart, benzo(a)pyrene, are capable of inducing the expression of proteins recognized by antibodies to cytochrome P-450IAI (CYP1A1). nih.gov
The involvement of other CYP isoforms such as CYP3A4 and CYP2E1 in the metabolism of this compound is less characterized in the available literature.
In Vitro Metabolic Studies (e.g., Liver Microsomes, S9 fractions)
In vitro studies using subcellular fractions have been instrumental in elucidating the metabolic pathways of this compound.
Human Liver Microsomes and S9 Fractions: Studies with pooled human liver S9 fractions have shown that this compound exhibits greater mutagenicity than benzo(a)pyrene. nih.gov Further investigations with individual human liver microsome preparations revealed a significant inter-individual variation (up to 42-fold) in the metabolic activation of this compound. nih.gov This variability was strongly correlated with CYP1A2 activity. nih.gov In the presence of liver homogenates or S9 from non-treated mice and humans, this compound displayed mutagenicity similar to or more potent than that of benzo(a)pyrene. nih.gov
Rodent Liver Microsomes: In contrast, when using liver homogenates from rats treated with CYP1A inducers, benzo(a)pyrene showed greater mutagenicity than this compound. nih.gov This suggests species- and induction-dependent differences in the metabolic activation of these compounds. Studies with rat liver microsomes have also been used to compare the induction of mixed-function oxidases by aza-arenes and their non-heterocyclic analogues. nih.gov
Identification of this compound Metabolites and Reactive Intermediates
The metabolism of this compound leads to the formation of various metabolites and reactive intermediates. While the parent compound itself is not genotoxic, its metabolic transformation can produce ultimate carcinogens. nih.gov
One of the key reactive intermediates synthesized and studied is 10-azabenzo[a]pyrene-4,5-oxide . jst.go.jp This arene oxide is a potential metabolite formed through the action of cytochrome P450 enzymes.
Computational studies have also been employed to investigate the carbocations formed from the epoxide ring-opening reactions of oxidized metabolites of aza-benzo[a]pyrenes, providing theoretical insight into their reactivity.
Influence of Aza-Substitution on Metabolic Pathways of Polycyclic Aromatic Hydrocarbons
The substitution of a carbon atom with a nitrogen atom in the polycyclic aromatic hydrocarbon ring system, known as aza-substitution, has a profound impact on the metabolic pathways. ontosight.ainih.gov
The most significant influence of the 10-aza-substitution in benzo(a)pyrene is the shift in the primary enzyme responsible for its metabolic activation from CYP1A1 to CYP1A2 in humans. nih.gov This change in enzyme-specificity is a critical factor in understanding the differential biological effects of this compound compared to its parent compound, benzo(a)pyrene. nih.gov
Furthermore, the presence of the nitrogen atom can alter the electronic properties of the molecule, which in turn affects its interaction with metabolizing enzymes and the stability of the resulting reactive intermediates. ontosight.ai This modification can lead to differences in the types and amounts of metabolites formed. For instance, studies comparing the mutagenicity of this compound and benzo(a)pyrene in various in vitro systems have highlighted these metabolic differences. nih.gov
Extrahepatic Metabolism of this compound
While the liver is the primary site of metabolism for many xenobiotics, extrahepatic tissues also possess metabolic capabilities that can contribute to the activation and detoxification of compounds like this compound. nih.govbahrainmedicalbulletin.com
In vivo studies using lacZ-transgenic mice have shown that this compound is slightly mutagenic in the liver and colon , while its parent compound, benzo(a)pyrene, is potently mutagenic in a wider range of organs, including the lung, kidney, spleen, forestomach, stomach, and bone marrow. nih.gov This suggests that the extrahepatic metabolism of this compound may be less efficient at producing genotoxic metabolites compared to benzo(a)pyrene, or that detoxification pathways are more prominent in these tissues for the aza-substituted compound.
The metabolism of benzo(a)pyrene has been demonstrated in various extrahepatic tissues in rats, including the intestine, lung, kidney, and adrenal tissues, with varying responses to inducers and disease states. nih.gov Although specific data on the extrahepatic metabolism of this compound is limited, the findings for benzo(a)pyrene suggest that tissues such as the lung and intestine are potential sites for its biotransformation. nih.govbahrainmedicalbulletin.com
Below is a table summarizing the key enzymes and findings related to the metabolism of this compound.
| Metabolic Aspect | Key Findings | Primary Enzyme(s) Involved | Model System(s) | Reference(s) |
| Primary Metabolic Activation | Shift in enzyme specificity from CYP1A1 (for BaP) to CYP1A2. | CYP1A2 | Human liver microsomes, Recombinant human CYP enzymes | nih.gov |
| In Vitro Mutagenicity (Human) | Higher than BaP in pooled human liver S9. | CYP1A2 | Human liver S9 and microsomes | nih.gov |
| In Vitro Mutagenicity (Rodent) | Lower than BaP with induced rodent liver homogenates. | CYP1A family | CYP1A-inducer-treated rat and mouse liver homogenates | nih.gov |
| Identified Reactive Intermediate | Synthesis and mutagenicity testing of 10-azabenzo[a]pyrene-4,5-oxide. | Cytochrome P450 | Chemical synthesis, Salmonella typhimurium | jst.go.jp |
| In Vivo Mutagenicity | Slightly mutagenic in liver and colon. | Not specified | lacZ-transgenic mouse (MutaMouse) | nih.gov |
Molecular Toxicology and Carcinogenesis of 10 Azabenzo a Pyrene
Genotoxicity Assessment of 10-Azabenzo(a)pyrene
The genotoxicity of this compound (10-azaBaP), a nitrogen-containing analogue of the potent carcinogen Benzo(a)pyrene (BaP), has been a subject of scientific investigation to understand how the substitution of a carbon atom with nitrogen in the pyrene (B120774) ring system alters its toxicological profile.
The mutagenic potential of this compound has been evaluated using the Salmonella typhimurium reverse mutation assay, commonly known as the Ames test. This assay assesses the ability of a chemical to induce mutations in specific strains of Salmonella typhimurium. Research has demonstrated that 10-azaBaP is mutagenic in the Ames test, but this effect is dependent on metabolic activation. nih.govnih.gov The mutagenic activity is observed in the presence of a rat liver microsomal enzyme fraction (S9), which contains enzymes capable of metabolizing 10-azaBaP into reactive intermediates that can interact with DNA. nih.govnih.gov
A comparative study evaluated the mutagenicity of 10-azaBaP and its parent compound, BaP, using liver homogenates from different sources for metabolic activation. nih.govnih.gov When liver homogenates from rodents treated with CYP1A-inducers were used, BaP exhibited greater mutagenicity than 10-azaBaP. nih.govnih.gov However, in the presence of liver S9 from non-treated mice or humans, 10-azaBaP showed mutagenic potency similar to or even greater than that of BaP. nih.govnih.gov These findings highlight that the aza-substitution significantly influences the mutagenic properties of the benzo[a]pyrene (B130552) structure in in vitro assays and that the source of metabolic activation plays a crucial role in determining the mutagenic outcome. nih.govnih.gov
Table 1: Comparative Mutagenicity of this compound and Benzo(a)pyrene in the Ames Test with Different Metabolic Activation Systems.
| Compound | Metabolic Activation System | Relative Mutagenicity |
|---|---|---|
| This compound | CYP1A-inducer-treated rodent liver S9 | Lower than BaP |
| Benzo(a)pyrene | CYP1A-inducer-treated rodent liver S9 | Higher than 10-azaBaP |
| This compound | Non-treated mouse or human liver S9 | Similar to or more potent than BaP |
| Benzo(a)pyrene | Non-treated mouse or human liver S9 | Similar to or less potent than 10-azaBaP |
To assess the mutagenic potential of this compound in a whole-animal system, studies have been conducted using lacZ-transgenic mice (Muta™Mouse). nih.govnih.gov These studies allow for the evaluation of mutations in various organs after exposure to a test compound. In a comparative study with BaP, 10-azaBaP was found to be only slightly mutagenic in the liver and colon of these transgenic mice. nih.govnih.gov This is in contrast to BaP, which was found to be a potent mutagen in all examined organs, including the liver, lung, kidney, spleen, forestomach, stomach, colon, and bone marrow. nih.govnih.gov This suggests that the in vivo genotoxicity of 10-azaBaP is significantly lower and more organ-specific compared to its parent compound, Benzo(a)pyrene. nih.govnih.gov The results indicate that the aza-substitution markedly modifies the in vivo mutagenic nature of benzo[a]pyrene. nih.govnih.gov
Table 2: In Vivo Mutagenicity of this compound and Benzo(a)pyrene in lacZ-Transgenic Mice.
| Compound | Organs Examined | Mutagenicity Finding |
|---|---|---|
| This compound | Liver, Colon | Slightly mutagenic |
| Benzo(a)pyrene | Liver, Lung, Kidney, Spleen, Forestomach, Stomach, Colon, Bone Marrow | Potently mutagenic in all organs |
Currently, there is a lack of specific data in the peer-reviewed scientific literature detailing the induction of chromosomal aberrations or micronuclei directly by this compound. While studies have investigated these genotoxic endpoints for nitro-derivatives of azabenzo[a]pyrene, this information falls outside the scope of this article, which is focused solely on this compound. nih.gov
DNA Adduct Formation by this compound Metabolites
The carcinogenic effects of many polycyclic aromatic hydrocarbons are initiated by their metabolic activation to reactive intermediates that can covalently bind to DNA, forming DNA adducts.
The metabolic activation of this compound is a critical step in its mechanism of genotoxicity. Research has identified that microsomal oxidation of this compound leads to the formation of 10-azabenzo[a]pyrene-4,5-oxide . semanticscholar.org This epoxide is considered an ultimate mutagenic metabolite of 10-azaBaP. semanticscholar.org This reactive intermediate is capable of binding to cellular macromolecules, including DNA, to form covalent adducts. However, detailed structural characterization of the specific DNA adducts formed from the reaction of 10-azabenzo[a]pyrene-4,5-oxide with DNA bases is not extensively documented in the available scientific literature.
While the formation of DNA adducts by metabolites of this compound is a key aspect of its toxicology, there is a notable absence of published studies that provide quantitative data on the levels of these specific adducts in either in vitro or in vivo systems. The quantitative analysis of DNA adducts is crucial for understanding the dose-response relationship of a carcinogen and for risk assessment. Future research is needed to quantify the levels of this compound-DNA adducts in various tissues and to correlate these levels with the observed mutagenic and carcinogenic effects.
DNA Repair Mechanisms and this compound-Induced Damage
Eukaryotic cells possess a range of sophisticated DNA repair mechanisms to counteract the damaging effects of chemical adducts and maintain genomic integrity. The primary pathway for the removal of bulky adducts, such as those formed by BaP and likely this compound, is Nucleotide Excision Repair (NER). researchgate.net
The NER pathway is a versatile system capable of recognizing and repairing a wide variety of DNA lesions that cause significant distortion of the DNA double helix. researchgate.net This process involves the recognition of the damage, excision of a short single-stranded DNA segment containing the lesion, synthesis of a new DNA strand using the undamaged strand as a template, and finally, ligation of the newly synthesized segment to the existing DNA. While specific studies on the repair of this compound-induced damage are not available, the structural nature of its expected DNA adducts strongly suggests the involvement of the NER pathway in their removal.
Carcinogenic Potential of this compound
This compound is recognized as a carcinogen, though its potency and organ specificity can differ from its parent compound, benzo(a)pyrene. nih.govresearchgate.net Its carcinogenic activity is linked to its metabolic activation and subsequent interaction with cellular macromolecules like DNA.
In Vivo Carcinogenicity Bioassays
The carcinogenic potential of this compound has been evaluated in in vivo bioassays, particularly those assessing its mutagenic activity as an indicator of carcinogenicity. In a study utilizing the lacZ-transgenic mouse model (MutaMouse), the in vivo mutagenicity of this compound was assessed in various organs. nih.govresearchgate.net The results indicated that this compound is slightly mutagenic, with effects observed specifically in the liver and colon. nih.govresearchgate.net This is in contrast to its parent compound, benzo(a)pyrene, which demonstrated potent mutagenicity across a wider range of organs. nih.govresearchgate.net
Comparative Carcinogenesis with Benzo(a)pyrene
When directly compared to benzo(a)pyrene under the same experimental conditions, this compound exhibits a different carcinogenic profile. In the lacZ-transgenic mouse study, BaP was found to be a potent mutagen in all organs examined, including the liver, lung, kidney, spleen, forestomach, stomach, colon, and bone marrow. nih.govresearchgate.net In stark contrast, this compound's mutagenic activity was significantly weaker and restricted to the liver and colon. nih.govresearchgate.net
However, in vitro studies using the Ames test with liver homogenates from different species have shown a more complex relationship. While BaP showed greater mutagenicity than this compound in the presence of liver homogenates from rodents treated with CYP1A-inducers, this compound displayed similar or even more potent mutagenicity than BaP when using liver homogenates from non-treated mice and humans. nih.govresearchgate.net This suggests that the 10-aza substitution significantly alters the mutagenic nature of the molecule and that species-specific metabolic activation plays a crucial role in its carcinogenic potential. nih.govresearchgate.net
| Organ | This compound Mutagenicity | Benzo(a)pyrene Mutagenicity |
|---|---|---|
| Liver | Slightly Mutagenic | Potently Mutagenic |
| Colon | Slightly Mutagenic | Potently Mutagenic |
| Lung | Not Significantly Mutagenic | Potently Mutagenic |
| Kidney | Not Significantly Mutagenic | Potently Mutagenic |
| Spleen | Not Significantly Mutagenic | Potently Mutagenic |
| Forestomach | Not Significantly Mutagenic | Potently Mutagenic |
| Stomach | Not Significantly Mutagenic | Potently Mutagenic |
| Bone Marrow | Not Significantly Mutagenic | Potently Mutagenic |
Structure-Activity Relationships for this compound Toxicity
The structure of a polycyclic aromatic hydrocarbon (PAH) is a key determinant of its carcinogenic activity. For BaP, the "bay-region" diol-epoxide pathway is a well-established mechanism of metabolic activation leading to its carcinogenic effects. nih.govresearchgate.net The introduction of a nitrogen atom into the PAH ring system, creating an aza-PAH like this compound, can significantly alter its biological activity.
The position of the nitrogen atom can influence the metabolic pathways, the stability of reactive intermediates, and the nature of the DNA adducts formed. In this compound, the nitrogen atom is located in the bay-region. nih.govresearchgate.net This substitution has been shown to markedly modify the mutagenicity of the parent compound. nih.govresearchgate.net
Studies on other substituted PAHs provide further insight into structure-activity relationships. For example, the substitution of fluorine atoms at different positions on the benzo(a)pyrene molecule has been shown to have a profound impact on its carcinogenicity. nih.gov Fluorine substitution at the 7-, 8-, 9-, or 10-position of benzo(a)pyrene resulted in a lack of significant tumor-initiating activity. nih.gov Examination of the metabolism of 7- and 8-fluorobenzo(a)pyrene revealed that the formation of a 7,8-dihydrodiol, a critical intermediate in the carcinogenic pathway of BaP, was blocked. nih.gov For 9- and 10-fluorobenzo(a)pyrene, while 7,8-dihydrodiols were formed, it is hypothesized that these may not be efficiently converted to the ultimate carcinogenic diol-epoxides or that the resulting fluorinated epoxides are not tumorigenic. nih.gov These findings underscore the critical role that the electronic and steric properties of substituents, such as the nitrogen in this compound, play in modulating the carcinogenic potential of the parent PAH structure.
Environmental Occurrence and Fate of 10 Azabenzo a Pyrene
Sources and Environmental Presence of 10-Azabenzo(a)pyrene
The primary sources of this compound in the environment are linked to combustion processes and various industrial activities. ontosight.ai Like other PAHs, it is formed during the incomplete combustion of organic materials. ontosight.aiwho.int Anthropogenic activities are the main contributors to its release into the environment. ontosight.ai Its presence has been noted in association with fossil fuels and their combustion by-products. For instance, it has been identified as a component in the emissions from heavy oil and emulsion flames, indicating its formation during the high-temperature processing of these fuels.
This compound is a ubiquitous environmental contaminant that has been detected across various environmental compartments, including the air, water, soil, and food. ontosight.ai Its tendency to accumulate in these matrices poses potential risks to ecosystems and human health. ontosight.ai
The compound's presence in aquatic environments is of note. Studies have investigated the bioconcentration of this compound in marine organisms such as mussels (Mytilus galloprovincialis), highlighting its potential to accumulate in aquatic biota. researchgate.net It has also been listed as a component in certified reference materials derived from sewage sludge, suggesting its occurrence in wastewater and sludge-amended soils. europa.eu
In the context of food, this compound has been used as an analytical internal standard for the quantification of other PAHs in smoked fish and cheeses. researchgate.net This application underscores its relevance and potential presence in foods that undergo smoking or other high-temperature processing methods.
Table 1: Documented Occurrence of this compound in Environmental Matrices
| Environmental Matrix | Specific Context of Occurrence | Reference(s) |
| Air | General environmental presence from combustion sources. | ontosight.ai |
| Water | Studied for bioconcentration in mussels. | researchgate.net |
| Soil | Implied presence in sewage sludge-amended soils. | europa.eu |
| Food | Used as an analytical standard for smoked fish and cheeses. | researchgate.net |
| Biota | Mussels (Mytilus galloprovincialis). | researchgate.net |
Environmental Transformation and Degradation Pathways
The inclusion of a nitrogen atom in the aromatic structure of this compound influences its susceptibility to environmental degradation processes compared to non-heterocyclic PAHs. ontosight.ai
Research into the microbial degradation of azaarenes indicates that the complexity of the molecule, particularly the number of aromatic rings, is a key factor in its biodegradability. nih.gov
Specific microbial species capable of degrading this compound have not been identified in the reviewed scientific literature. However, general studies on azaarenes show that microbial communities in contaminated soils have the potential to degrade these compounds. nih.govresearchgate.net These studies have found that while three-ring azaarenes are readily biodegradable, the five-ring congeners, the class to which this compound belongs, are the most recalcitrant and resistant to microbial breakdown. nih.gov The position of the nitrogen atom within the aromatic structure is also a critical factor that influences the susceptibility of azaarene isomers to transformation by microbial enzymes. nih.gov
Table 2: Microbial Degradation Potential for this compound
| Microorganism(s) | Degradation Finding | Reference(s) |
| Not Specifically Identified | General studies on azaarenes indicate that five-ring compounds like this compound are highly recalcitrant to microbial degradation compared to lower molecular weight azaarenes. | nih.gov |
The specific metabolic pathways for the microbial degradation of this compound have not been elucidated. Research on the broader class of azaarenes in contaminated environmental samples has detected several oxidation products for smaller (three- and four-ring) compounds, including ketones and dioxygenated derivatives, which suggests that oxidative pathways are involved. researchgate.net However, these studies noted that five-ring azaarenes were largely persistent, and specific metabolites for this class were not reported. nih.gov This indicates that the initial enzymatic attack on the stable five-ring structure of this compound is a significant barrier to its biodegradation. nih.gov
Compound List
Microbial Degradation of this compound
Factors Influencing Biodegradation Efficiency
The biodegradation of azaarenes, including this compound, is a critical process governing their environmental persistence. The efficiency of this microbial degradation is not intrinsic to the compound alone but is heavily influenced by a variety of environmental and biological factors. While specific research on this compound is limited, extensive studies on its structural analogue, benzo[a]pyrene (B130552) (BaP), provide significant insights into the conditions that control its breakdown. The introduction of a nitrogen atom in the aromatic ring system can alter the compound's susceptibility to microbial attack compared to its homocyclic counterpart. ontosight.ai
Several key factors modulate the rate and extent of biodegradation:
Co-metabolism and Substrate Availability: Many microorganisms are unable to utilize high-molecular-weight PAHs like BaP or this compound as a sole source of carbon and energy. globalscienceresearchjournals.org Their degradation often occurs through co-metabolism, where the microbes break down the complex molecule while feeding on a more readily available primary substrate. For instance, the degradation of BaP by Sphingomonas paucimobilis and Burkholderia cepacia strains was shown to be dependent on the presence of fluoranthene (B47539) or phenanthrene, respectively. mdpi.com Similarly, a microbial consortium required pyrene (B120774) as a growth factor to achieve a significant (over 40%) degradation of BaP. mdpi.com The presence of simpler substrates, such as glucose or organic acids, can have varied effects, sometimes improving degradation efficiency and other times inhibiting it. mdpi.com
Microbial Species and Consortia: The type of microorganism present is fundamental to degradation. Bacteria such as Pseudomonas, Rhodococcus, Klebsiella, and Microbacterium have been identified as capable of degrading BaP. mdpi.com Fungal species, particularly white-rot fungi like Penicillium janthinellum, also demonstrate the ability to break down these complex structures. mdpi.compsu.edu Often, a consortium of different microbial species works more effectively than a single strain, as different microbes may carry out successive steps in the degradation pathway. mdpi.com
Environmental Conditions (pH, Temperature, Salinity): The physical and chemical conditions of the environment play a pivotal role. Most hydrocarbon-degrading bacteria function optimally under mesophilic conditions, typically within a temperature range of 25°C to 35°C. mdpi.comrjes.iq Temperatures outside this range can significantly slow microbial metabolism or inhibit growth. rjes.iq The pH of the soil or water is also crucial, with most degradation processes favoring a neutral pH around 7.0. mdpi.com Salinity can be an inhibitory factor; significant reductions in microbial growth and degradation efficiency are often observed at high salt concentrations. mdpi.com
Bioavailability: The low water solubility and strong tendency of this compound to adsorb to soil and sediment particles limit its bioavailability to microorganisms. researchgate.net The compound's structure, particularly its hydrophobicity, governs this behavior. globalscienceresearchjournals.org The use of surfactants can sometimes enhance bioavailability by increasing the solubility of the compound, but their effect is complex and can also impact microbial activity. globalscienceresearchjournals.org
Table 1: Environmental and Biological Factors Affecting Benzo[a]pyrene (BaP) Biodegradation (as an analogue for this compound)
| Factor | Optimal Condition/Influencing Aspect | Rationale | Source(s) |
| Temperature | 25°C - 35°C (Mesophilic) | Affects bacterial metabolism and enzyme activity. Rates slow significantly below 15°C and are inhibited above 40°C. | mdpi.comrjes.iq |
| pH | ~7.0 (Neutral) | Drastic shifts from neutrality can inhibit the enzymatic machinery of degrading microorganisms. | mdpi.com |
| Salinity | Low (<4% NaCl) | High salt concentrations can induce osmotic stress on microbial cells, reducing their degradation capacity. | mdpi.com |
| Co-substrates | Presence of other PAHs (e.g., Pyrene, Fluoranthene) | Required by many microbes to induce the necessary degradative enzymes (co-metabolism). | mdpi.com |
| Oxygen | Aerobic Conditions | Oxygenase enzymes, which initiate the attack on the aromatic ring, require molecular oxygen. | researchgate.net |
| Nutrients | Adequate N, P, K levels | Essential for supporting microbial growth and metabolic activity. | globalscienceresearchjournals.org |
| Bioavailability | High | Low water solubility and strong sorption to soil limit the access of microbes to the compound. | globalscienceresearchjournals.orgresearchgate.net |
Photodegradation Mechanisms of this compound
Photodegradation, or photolysis, is a significant abiotic process that contributes to the transformation of PAHs in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. This process involves the breakdown of chemical compounds by light energy. For benzo[a]pyrene, and likely its aza-analogue, photodegradation can occur through direct or indirect mechanisms.
Direct Photolysis: This occurs when the molecule itself absorbs photons of a specific wavelength, leading to an excited state. This excess energy can cause the chemical bonds within the molecule to break, leading to its decomposition.
Indirect Photolysis: This process is often more significant and involves photosensitizers or photocatalysts present in the environment. Natural substances like humic acids or mineral oxides can absorb light and transfer the energy to the PAH or generate highly reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals. researchgate.net These ROS then attack the PAH molecule, initiating its degradation.
Research on the photodegradation of benzo[a]pyrene has shown that various iron oxides, such as goethite (α-FeOOH) and haematite (α-Fe₂O₃), can act as effective photocatalysts. nih.govresearchgate.net The presence of these minerals on soil surfaces significantly accelerates the breakdown of BaP under UV irradiation. nih.gov The efficiency of this process is influenced by factors like the type of iron oxide, soil pH, and the wavelength of the irradiation. nih.gov For BaP, degradation was found to be faster under more acidic conditions and with short-wavelength UV light. nih.gov
The degradation process results in the formation of various intermediate products. For BaP, these include quinones, diols, and epoxides, such as benzo[a]pyrene-diones and benzo[a]pyrene-4,5-dihydrodiol. nih.govresearchgate.net These transformation products are generally more water-soluble than the parent compound but may have their own distinct toxicological properties. researchgate.netnih.gov The photodegradation of BaP has been shown to follow pseudo-first-order kinetics, with experimental half-lives ranging from 3.0 to 9.8 hours depending on the specific conditions like pH and the presence of oxidizing agents like H₂O₂. nih.gov
Table 2: Factors and Products in the Photodegradation of Benzo[a]pyrene (as an analogue for this compound)
| Factor / Aspect | Description | Source(s) |
| Mechanism | Direct absorption of photons or indirect reaction with reactive oxygen species (ROS). | researchgate.net |
| Photocatalysts | Iron oxides (e.g., goethite, haematite) and other minerals enhance degradation rates. | nih.govresearchgate.net |
| Environmental Influence | Process is affected by pH, light wavelength, and the presence of photosensitizers like humic acids. | nih.gov |
| Degradation Products | Intermediates include quinones, diols, and epoxides (e.g., benzo[a]pyrene-diones). | nih.govresearchgate.net |
| Reaction Kinetics | Follows pseudo-first-order kinetics with half-lives dependent on conditions. | nih.gov |
Analytical Methodologies for 10 Azabenzo a Pyrene Detection and Quantification
Chromatographic Techniques for 10-Azabenzo(a)pyrene Analysis
Chromatography is the cornerstone of analytical methods for separating this compound from other structurally similar compounds present in the sample extract. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively used. dv-expert.org
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of azaarenes. tandfonline.com It is particularly well-suited for separating polar and thermally labile compounds that are not amenable to GC analysis. d-nb.info For azaarenes, reversed-phase HPLC with C18 columns is commonly employed. wiley.com
The separation of azaarenes and their metabolites in groundwater has been achieved using HPLC with both ultraviolet (UV) and fluorescence detectors connected in series. oup.com A gradient elution with acetonitrile (B52724) and a phosphate (B84403) buffer has been shown to effectively separate basic azaarenes within a short analysis time. wiley.com While HPLC coupled with fluorescence detection can be highly sensitive, achieving complete separation of all azaarene isomers in a complex mixture can be challenging. tandfonline.comresearchgate.net In some studies, despite the high sensitivity of HPLC-fluorescence, GC-MS was preferred due to its superior resolution for separating a large number of azaarenes. tandfonline.comtandfonline.com
Gas Chromatography (GC) Applications
Gas Chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is a very popular and powerful method for the analysis of azaarenes. tandfonline.comtandfonline.com It offers high resolution, allowing for the effective separation of numerous isomers. tandfonline.com Fused silica (B1680970) capillary columns are typically used for the separation. jst.go.jp
In a method for analyzing basic nitrogen-containing aromatic compounds in high-protein foods, this compound was used as an internal standard for quantification by capillary GC. nih.gov The compound is well-resolved from other polycyclic aromatic hydrocarbons (PAHs) in standard mixtures, with a typical retention time of around 25.87 minutes under specific GC-MS conditions. researchgate.net The use of a nitrogen-phosphorus detector (NPD) can also provide selective detection of nitrogen-containing compounds like azaarenes. jst.go.jp
A comparison of HPLC and GC methods for azaarene analysis is summarized in Table 2.
| Technique | Advantages | Disadvantages | Reference(s) |
| HPLC | Suitable for polar and thermally labile compounds, high sensitivity with fluorescence detection. | Can have resolution challenges for complex isomer mixtures. | tandfonline.comtandfonline.comoup.comwiley.comresearchgate.net |
| GC | Excellent resolution for separating numerous isomers, well-established methods. | May require derivatization for some polar compounds. | tandfonline.comresearchgate.nettandfonline.comnih.govjst.go.jp |
Spectroscopic and Mass Spectrometric Detection Methods
Following chromatographic separation, sensitive and selective detection methods are required to identify and quantify this compound.
Fluorescence Detection
Fluorescence spectroscopy is a highly sensitive detection method for many polycyclic aromatic compounds, including azaarenes. tandfonline.comoup.comwiley.com The technique relies on the principle that these molecules absorb light at a specific excitation wavelength and then emit light at a longer emission wavelength. rsc.org By setting specific excitation and emission wavelengths, a high degree of selectivity can be achieved.
HPLC systems are frequently coupled with fluorescence detectors for the analysis of azaarenes in various matrices like aviation kerosene (B1165875) and groundwater. oup.comwiley.com The selection of optimal excitation and emission wavelengths for each compound in a mixture can enhance the sensitivity and selectivity of the method. wiley.com However, the fluorescence response can vary significantly between different azaarenes; for instance, two-ring azaarenes may exhibit limited fluorescence, necessitating the use of other detectors like UV absorbance for improved sensitivity. oup.com While highly sensitive, fluorescence detection alone may not be sufficient for unambiguous identification in complex samples where spectral overlap can occur. mdpi.com
Mass Spectrometry (MS and HRMS)
Mass Spectrometry (MS), particularly when coupled with chromatographic techniques (GC-MS and LC-MS), is the most definitive method for the identification and quantification of this compound. tandfonline.comtandfonline.com MS provides information on the molecular weight and fragmentation pattern of the analyte, which allows for highly confident structural elucidation. tandfonline.comresearchgate.net
In GC-MS analysis of azaarenes, electron ionization (EI) at 70 eV is a common ionization method. tandfonline.com The resulting mass spectra provide characteristic fragmentation patterns that are used for identification. tandfonline.com Selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte. tandfonline.com
Liquid chromatography-mass spectrometry (LC-MS) has also proven to be a valuable tool. nih.gov Techniques like electrospray ionization (ESI) and atmospheric pressure photoionization (APPI) are used to ionize the azaarenes separated by HPLC. nih.govnih.gov Tandem mass spectrometry (MS/MS) further increases selectivity and sensitivity by monitoring specific fragmentation transitions. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by providing highly accurate mass measurements (typically to within 0.001 atomic mass units). researchgate.net This high mass accuracy allows for the determination of the elemental composition of an unknown compound, which is invaluable for differentiating between isomers and for the identification of novel or unexpected compounds in complex matrices. researchgate.netmdpi.com LC-HRMS has been used to confirm the uptake of this compound in biological tissues. researchgate.net The development of ultrasensitive LC-ESI-MS/MS methods with high-resolution analysis has enabled the detection of trace levels of related compounds and their adducts in human samples. nih.gov
A summary of detection methods is provided in Table 3.
| Detection Method | Principle | Coupled with | Advantages | Reference(s) |
| Fluorescence | Excitation and emission of light | HPLC | High sensitivity, selectivity through wavelength selection. | tandfonline.comoup.comwiley.comrsc.org |
| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio | GC, HPLC | Provides molecular weight and structural information, high selectivity. | tandfonline.comtandfonline.comnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | High-accuracy mass measurement | GC, HPLC | Determines elemental composition, unambiguous identification. | researchgate.netmdpi.comresearchgate.netnih.gov |
Enzyme-Linked Immunosorbent Assay (ELISA) for Adducts
Enzyme-Linked Immunosorbent Assay (ELISA) has emerged as a valuable technique for the detection of adducts formed between metabolites of polycyclic aromatic hydrocarbons (PAHs), like benzo[a]pyrene (B130552), and biological macromolecules. While specific ELISA methods for this compound adducts are not extensively detailed in the provided information, the principles can be inferred from assays developed for structurally similar compounds, such as benzo[a]pyrene diol epoxide (BPDE) adducts. These assays are crucial for biomonitoring human exposure to PAHs. nih.gov
The common approach for detecting PAH adducts is a competitive ELISA. nih.gov However, a more sensitive and specific sandwich ELISA has also been developed. nih.gov In a typical sandwich ELISA for BPDE-human serum albumin (HSA) adducts, a specific monoclonal antibody (like 8E11) is used as a capture antibody to bind to the BPDE-HSA adducts present in a sample, such as plasma or isolated HSA. nih.govnih.gov A detection antibody, for instance, an anti-HSA antibody, then binds to the captured adduct, and this complex is subsequently detected using an amplification system, such as an avidin/biotinylated horseradish peroxidase complex. nih.gov This method allows for the direct measurement of intact adducts. nih.gov
For small molecules like PAHs, an indirect competitive ELISA is often employed. researchgate.netanalis.com.my This involves the immobilization of a coating antigen on a surface, and the sample containing the target analyte competes with a labeled antibody for binding to this antigen. analis.com.my
The utility of these immunoassays has been demonstrated in various studies. For example, a sandwich ELISA was used to measure BPDE-HSA adducts in populations with different levels of PAH exposure, showing significantly different geometric mean levels of adducts between coke oven workers (high exposure), steel factory control workers (medium exposure), and volunteer subjects (low exposure). nih.gov The respective levels were 67.8, 14.7, and 1.93 ng/mg HSA. nih.gov Another study using a modified sandwich ELISA on plasma samples from smokers and non-smokers, as well as highway workers, also detected differences in BPDE-HSA levels, with ranges of 0.280-2.88 ng BPDE-HSA/mg HSA for the smoking study and 0.346-13.9 ng BPDE-HSA/mg HSA for the highway worker study. nih.gov
These ELISA-based methods offer a sensitive and high-throughput approach for screening large numbers of samples in epidemiological studies, providing valuable data on human exposure to carcinogenic PAHs. nih.gov
Method Validation and Performance Characteristics (e.g., LOD, LOQ, Recovery)
The validation of analytical methods is critical to ensure the reliability and accuracy of data for the detection and quantification of this compound. Key performance characteristics that are evaluated include the limit of detection (LOD), limit of quantification (LOQ), and recovery.
A liquid chromatography-atmospheric pressure photoionization tandem mass spectrometric (LC-APPI/MS/MS) method was developed for the determination of 15 azaarenes, including 10-azabenzo[a]pyrene, in airborne particulate matter. nih.gov This method demonstrated good performance with limits of quantification ranging from 0.2 pg/µL to 1.4 pg/µL. nih.gov The matrix-dependent recoveries were between 57% and 94%, with relative standard deviations (RSDs) from 8% to 17%. nih.gov
In another study involving the analysis of PAHs in smoked fish and cheeses by gas chromatography-mass spectrometry (GC-MS), 10-azabenzo[a]pyrene was used as an internal standard. sci-hub.se While the validation parameters were provided for the 16 target PAHs, they give an indication of the performance of methods for similar compounds. sci-hub.se
The table below summarizes the performance characteristics of various analytical methods used for the analysis of PAHs, which can be indicative of the performance expected for 10-azabenzo[a]pyrene analysis.
Table 1: Performance Characteristics of Analytical Methods for PAH Analysis
| Analytical Method | Matrix | LOD | LOQ | Recovery (%) | Reference |
|---|---|---|---|---|---|
| LC-APPI/MS/MS | Airborne Particulate Matter (PM2.5) | - | 0.2 - 1.4 pg/µL | 57 - 94 | nih.gov |
| HPLC-FLD | Olive Oil | 0.09 - 0.17 µg/kg | 0.28 - 0.51 µg/kg | 87.6 - 109.3 | sigmaaldrich.com |
| GC-MS | Smoked Fish | - | 1.00 x 10⁻³ mg/kg | 52.90 - 71.30 | researchgate.net |
| GC-MS | Seafood | 0.12 - 0.20 µg/kg | 0.36 - 0.60 µg/kg | 90.99 - 103.57 | nih.gov |
| GC-MS | Dairy Products | 0.04 - 0.20 µg/kg | 0.12 - 0.60 µg/kg | 90.43 - 102.67 | nih.gov |
| GC/MS-SQ-SIM | Bread | - | - | 95 - 120 | nih.gov |
| HPLC with UV and Fluorescence Detection | PM10 and PM2.5 Particles | 0.02 - 0.1 mg/L | 0.02 - 0.1 mg/L | - | iaea.org |
These studies highlight that the choice of analytical method and the sample matrix significantly influence the performance characteristics. For instance, a QuEChERS extraction method coupled with GC/MS-SQ-SIM for the analysis of benzo[a]pyrene in bread showed high average recoveries of 95-120%. nih.gov An HPLC-FLD method for PAHs in olive oil reported LODs in the range of 0.09–0.17 µg/kg and LOQs between 0.28–0.51 µg/kg, with recoveries from 87.6–109.3%. sigmaaldrich.com The validation of these methods typically involves assessing linearity, with studies reporting excellent correlation coefficients (R²) greater than 0.99. sigmaaldrich.comnih.gov
Computational Approaches in 10 Azabenzo a Pyrene Research
Quantum Chemical Calculations for Reactivity and Metabolism
Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of 10-Azabenzo(a)pyrene. Methods such as Density Functional Theory (DFT) and molecular orbital calculations are employed to predict how the molecule will behave in chemical and biological reactions. researchgate.net
Research has shown that the position of the nitrogen atom in the aromatic system has a significant influence on the reactivity of metabolites like tetrahydroepoxides. researchgate.net Computational studies focusing on the stability of carbocations—key intermediates in the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) to carcinogenic forms—have been particularly insightful. researchgate.net These calculations analyze the ease of epoxide ring opening, a critical step in the formation of DNA-reactive species. researchgate.net For aza-PAHs, model computational studies indicate that the formation of bay-region carbocations from O-protonated epoxides can be a barrierless process, and the exothermicity of this ring-opening correlates with the charge delocalization in the resulting carbocation. researchgate.net
By simulating the interaction between the hydrocarbon and models of enzyme active sites, quantum mechanics can help predict the most likely sites of metabolic attack. nih.gov For the parent compound, benzo(a)pyrene, achieving agreement with the observed formation of epoxides in the bay region requires assuming an interaction with an electron-acceptor group in the enzyme. nih.gov Another proposed mechanism involves the formation of a radical cation as the first intermediate. nih.gov The introduction of a nitrogen atom, as in this compound, alters the electron distribution across the molecule, thereby modifying these reactivity patterns compared to its parent analogue. ontosight.ai
Table 1: Key Findings from Quantum Chemical Calculations
| Computational Method | Focus of Study | Key Finding for Aza-PAHs | Reference |
|---|---|---|---|
| DFT, PCM | Carbocation Stability | Bay-region carbocations are formed via barrierless epoxide ring-opening. Stability is linked to charge delocalization. | researchgate.net |
| Hückel/Perturbational Molecular Orbital Calculations | Epoxide Reactivity | The position of nitrogen substitution significantly influences the reactivity of tetrahydroepoxide metabolites. | researchgate.net |
| Quantum Mechanics (General) | Enzyme Interaction Models | Interaction with an enzyme's electron-acceptor group in the bay region is a plausible mechanism for activation. | nih.gov |
Molecular Docking Studies with Metabolic Enzymes (e.g., Cytochrome P450s)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In toxicology, it is used to model the interaction of xenobiotics like this compound with the active sites of metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily. researchgate.netresearchgate.net
Docking studies provide insights into why certain CYP isoforms are more effective at metabolizing a specific compound. For this compound, research has identified a significant shift in enzyme preference compared to its parent compound, benzo(a)pyrene (BaP). While BaP is primarily activated by human CYP1A1, studies have shown that this compound's mutagenic activation in human liver microsomes is principally driven by CYP1A2. nih.gov The number of revertants in mutagenicity tests showed a high correlation with CYP1A2-selective catalytic activity across microsomes from different donors. nih.gov Furthermore, experiments with recombinant human enzymes confirmed that CYP1A2 contributes more markedly to the mutagenicity of this compound than CYP1A1. nih.gov
This change in enzyme specificity is a direct consequence of the nitrogen substitution at the 10-position, which alters the molecule's steric and electronic properties, leading to a different fit and orientation within the enzyme's active site. nih.gov These in silico findings are crucial for predicting metabolic pathways and understanding inter-individual differences in susceptibility based on genetic variations in CYP enzymes.
Table 2: Primary Metabolic Activating Enzymes for this compound vs. Benzo(a)pyrene
| Compound | Primary Activating Enzyme (Human) | Supporting Evidence | Reference |
|---|---|---|---|
| This compound | Cytochrome P450 1A2 (CYP1A2) | High correlation between mutagenicity and CYP1A2 activity in human liver microsomes; confirmed with recombinant enzymes. | nih.gov |
| Benzo(a)pyrene | Cytochrome P450 1A1 (CYP1A1) | Metabolically activated by CYP1A1 to DNA-binding intermediates. | nih.govplos.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure attributes (descriptors) of a series of compounds to their biological activity or toxicity. researchgate.netnih.gov For aza-PAHs, QSAR is a powerful tool for predicting toxicity and prioritizing compounds for further testing.
Studies have successfully used QSAR to model the potencies of aza-PAHs to activate the aryl hydrocarbon receptor (AhR), a key step in mediating the toxic effects of many PAHs. nih.govpsu.edu Research investigating 29 different PAHs and their aza-derivatives found that the aza-PAHs were significantly more cytotoxic and more potent inducers of AhR than their unsubstituted parent compounds. nih.govpsu.edu
The QSAR models developed from this research identified several molecular descriptors as being most important for predicting AhR activation potency. nih.govpsu.edu These findings demonstrate that the size, shape, and polarizability of the molecule are key determinants of its ability to interact with the AhR and elicit a toxic response.
Table 3: Significant Molecular Descriptors in QSAR Models for Aza-PAH Toxicity
| Molecular Descriptor | Description | Relationship to AhR Activation | Reference |
|---|---|---|---|
| Ellipsoidal Volume | A measure of the molecule's size and volume. | Identified as a key descriptor for modeling potency. | nih.govpsu.edu |
| Molar Refractivity | Relates to the polarizability of a molecule and intermolecular dispersion forces. | An important descriptor in the final QSAR model. | nih.govpsu.edu |
| Molecular Size | General descriptor of the dimensions of the molecule. | A significant factor, with molecules having more than three rings showing higher toxicity. | psu.edu |
| Hydrophobicity (log P) | The octanol-water partition coefficient, indicating how a chemical distributes between fatty and aqueous phases. | Showed relatively poor correlation with cytotoxicity in some studies of aza-PAHs. | psu.edu |
In Silico Predictions of Environmental Fate and Biotransformation
In silico models are critical for predicting the environmental fate of chemicals like this compound, including their distribution, persistence, and transformation in the environment. ontosight.ai These models use the physicochemical properties of a compound to estimate its behavior.
Fugacity-based models, such as the Equilibrium Criterion (EQC) model, are used to predict how a chemical will partition between different environmental compartments like air, water, soil, and sediment. maxwellsci.com These models rely on key input data, much of which can be calculated computationally. For this compound, properties like the octanol-water partition coefficient (log P or log Kow) are essential for such predictions. dmu.dkyok.gov.tr The nitrogen atom in the structure can affect these properties, potentially altering its environmental persistence and bioavailability compared to other PAHs. ontosight.ai
Beyond environmental partitioning, computational tools have been developed to predict the metabolic fate, or biotransformation, of xenobiotics. frontiersin.orgchemrxiv.orgchemrxiv.org While experimental data on the full biotransformation of this compound is limited, predictive software can suggest likely metabolites. frontiersin.org Tools like AutoSOM and MetNC work by applying known metabolic reaction rules to a parent structure, mapping potential sites of metabolism, and predicting the resulting products. chemrxiv.orgchemrxiv.org These approaches can help researchers anticipate the formation of potentially more or less toxic metabolites in various organisms, guiding analytical efforts to identify them in experimental systems.
Table 4: Computationally Relevant Properties of this compound
| Property | Value | Significance | Source |
|---|---|---|---|
| Molecular Formula | C19H11N | Basic identity of the compound. | nih.gov |
| Average Mass | 253.304 g/mol | Used in concentration and fate calculations. | epa.gov |
| XLogP3 | 5.3 | A calculated measure of hydrophobicity, key for predicting bioaccumulation and partitioning. | nih.gov |
| Predicted CCS ([M+H]+) | 155.0 Ų | Predicted Collision Cross Section, used in advanced analytical identification (e.g., ion mobility-mass spectrometry). | uni.lu |
Future Directions and Research Gaps in 10 Azabenzo a Pyrene Studies
Elucidation of Unidentified Metabolic Pathways and Metabolites
The metabolic activation of 10-azabenzo(a)pyrene is a critical step in its potential carcinogenicity. researchgate.net Although some metabolic pathways have been identified, a complete picture is still lacking. The nitrogen atom in the structure of this compound alters its metabolism compared to its well-studied carbocyclic analog, benzo(a)pyrene. ontosight.ai
Future research should focus on:
Identifying all metabolic products: While studies have identified diol metabolites, other unidentified metabolites may exist. cnjournals.com Comprehensive analysis of in vitro and in vivo metabolism is needed to characterize all metabolic products.
Role of specific enzymes: The cytochrome P450 (CYP) enzymes, particularly CYP1A2, are known to be involved in the metabolic activation of this compound. researchgate.netresearchgate.net However, the precise roles of various CYP isoforms and other enzyme systems, such as aldo-keto reductases and sulfotransferases, in both activation and detoxification pathways need to be further investigated. researchgate.net
Comparative metabolism: Further comparative studies on the metabolism of this compound and benzo(a)pyrene will help in understanding the influence of the nitrogen atom on metabolic routes and the formation of toxic metabolites. ontosight.ai
Table 1: Key Research Questions in the Metabolism of this compound
| Research Question | Rationale |
|---|---|
| What are the complete metabolic pathways of this compound in various human tissues? | To understand the full spectrum of metabolites and their potential toxicity. cnjournals.com |
| Which specific enzymes are responsible for the formation of each metabolite? | To identify key enzymes involved in detoxification and bioactivation. researchgate.netresearchgate.net |
| How does the nitrogen atom in this compound alter its metabolism compared to benzo(a)pyrene? | To determine the unique metabolic features and toxic potential of this aza-PAH. ontosight.ai |
Deeper Understanding of DNA Damage Response and Repair Mechanisms
The genotoxicity of this compound is a primary concern. researchgate.net While it is known to cause DNA damage, the cellular responses to this damage are not fully understood. cnjournals.com
Key areas for future research include:
Characterization of DNA adducts: The specific types of DNA adducts formed by the reactive metabolites of this compound need to be fully characterized. Modified nucleic acid bases have been isolated from DNA treated with 10-azabenzo[a]pyrene-4,5-oxide, but a comprehensive profile is needed. researchgate.net
DNA repair pathways: Investigating which DNA repair pathways are activated in response to this compound-induced DNA damage is crucial. Understanding how the cell attempts to repair this damage will provide insights into its carcinogenic potential. For instance, benzo(a)pyrene has been shown to repress DNA repair, and similar investigations are needed for its aza-analog. nih.gov
Cellular signaling pathways: The signaling pathways that are triggered by this compound-induced DNA damage, leading to outcomes such as cell cycle arrest, apoptosis, or senescence, require further elucidation. nih.gov
Table 2: Research Priorities for DNA Damage and Repair Studies of this compound
| Research Priority | Significance |
|---|---|
| Comprehensive identification of all DNA adducts formed by this compound metabolites. | To understand the specific types of genetic mutations that may arise. researchgate.net |
| Elucidation of the DNA repair mechanisms involved in removing this compound adducts. | To assess the cell's capacity to mitigate the genotoxic effects. nih.gov |
| Investigation of the downstream cellular signaling pathways activated by DNA damage. | To understand the ultimate fate of cells exposed to this compound. cnjournals.com |
Long-term Epidemiological Studies and Risk Assessment Refinement
Currently, there is a lack of long-term epidemiological studies specifically focused on human exposure to this compound and its associated health risks. Most of the available data is for polycyclic aromatic hydrocarbons (PAHs) as a group. nih.govca.gov
Future research should aim to:
Develop specific biomarkers of exposure: Identifying and validating biomarkers specific to this compound exposure in human samples (e.g., blood, urine) is essential for accurate exposure assessment in epidemiological studies.
Conduct long-term cohort studies: Prospective cohort studies are needed to investigate the association between exposure to this compound and the incidence of various cancers and other chronic diseases.
Refine risk assessment models: Data from epidemiological and toxicological studies will be crucial for refining risk assessment models for aza-PAHs and establishing regulatory guidelines for environmental and occupational exposure.
Advanced Bioremediation Strategies for Environmental Contamination
This compound is an environmental contaminant found in various matrices due to combustion processes. ontosight.ai Developing effective bioremediation strategies is important for mitigating its environmental impact.
Future research in this area should focus on:
Isolation and characterization of degrading microorganisms: Identifying and characterizing bacteria and fungi capable of degrading this compound is a key first step. nih.gov While some studies have focused on benzo(a)pyrene degradation, specific research on its aza-analog is needed. mdpi.commdpi.com
Understanding degradation pathways: Elucidating the enzymatic and metabolic pathways involved in the microbial degradation of this compound will enable the optimization of bioremediation processes.
Enhancing bioavailability: Aza-PAHs can be persistent in the environment partly due to their low bioavailability to microorganisms. ontosight.ai Research into the use of surfactants or other agents to enhance the bioavailability and subsequent degradation of this compound in soil and sediment is warranted. doi.org
Development of Novel Analytical Techniques with Enhanced Sensitivity and Specificity
Accurate and sensitive detection of this compound in complex environmental and biological matrices is fundamental for research and monitoring.
Future advancements in analytical techniques should include:
Improved chromatographic separation: Developing chromatographic methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), with better resolution to separate this compound from its numerous isomers and other PAHs is crucial. cdc.govresearchgate.net
Highly sensitive detectors: The use of highly sensitive detection methods, such as fluorescence detection and mass spectrometry (MS), is essential for quantifying the low levels of this compound typically found in environmental and biological samples. fishersci.comrsc.orgsci-hub.se
Matrix-specific extraction methods: Optimizing extraction techniques, such as solid-phase extraction (SPE), to efficiently isolate this compound from various complex matrices like soil, water, air, and biological tissues will improve the accuracy of quantification. researchgate.netfishersci.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
